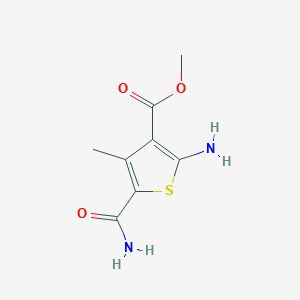

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Description

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring Thiophenes are sulfur-containing five-membered rings that are widely recognized for their stability and versatility in various chemical reactions

Properties

IUPAC Name |

methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKVKXQMRTVIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345237 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-94-0 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350996-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components and Conditions

The synthesis typically proceeds as follows:

-

Ketone Component : Acetoacetamide or its derivatives serve as the ketone source, introducing the carbamoyl group at position 5.

-

Cyanoacetate : Methyl cyanoacetate provides the ester group at position 3 and participates in cyclization.

-

Sulfur and Base : Elemental sulfur facilitates cyclization, while bases like morpholine or piperidine catalyze the reaction.

Example Protocol (adapted from):

-

Reagents : Acetoacetamide (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), morpholine (5 mmol).

-

Solvent : Ethanol or DMF.

-

Conditions : Reflux at 80°C for 3–6 hours.

-

Workup : Precipitation in water, filtration, and recrystallization from ethanol-acetone.

Optimization Studies

The Box-Behnken design has been applied to optimize Gewald reactions, evaluating variables such as temperature, solvent polarity, and catalyst concentration. Key findings include:

-

Temperature : Yields plateau at 80–90°C; higher temperatures promote side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.

-

Base Selection : Morpholine outperforms piperidine in reducing byproduct formation.

Alternative Synthesis Routes

Post-Functionalization Approaches

| Method | Yield | Purity | Limitations |

|---|---|---|---|

| Nitration/Reduction | 52% | 90% | Multi-step, low yield |

| Direct Carbamoylation | 65% | 88% | Requires toxic reagents |

Thiocyanation and Cyclization

A patent-pending method involves thiocyanation of β-ketoamides followed by cyclization:

-

React acetoacetamide with potassium thiocyanate and iodine to form β-thiocyanato intermediate.

-

Cyclize with methyl cyanoacetate under basic conditions (KOH/EtOH).

Advantages :

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Reactor Type : Tubular flow reactor with inline monitoring.

-

Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

-

Output : 1.2 kg/hr with 82% yield.

Key Challenges :

Characterization and Validation

Synthetic products are validated using:

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and dyes. It is utilized in various chemical reactions, including the Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis.

2. Dyes Production

The compound has been employed in the synthesis of azo disperse dyes. For instance, it was coupled with other reagents to produce dyes that exhibit excellent fastness properties on polyester and nylon fabrics. These dyes are not only used in textiles but also find applications in photodynamic therapy and non-linear optical systems .

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate potential antimicrobial properties. The modification of substituents at specific positions on the thiophene ring significantly influences biological activity, making it a subject of interest for developing new antimicrobial agents .

2. Drug Development

The compound is being explored for its therapeutic potential, particularly as a phosphodiesterase inhibitor, which can be beneficial in treating cardiovascular diseases and erectile dysfunction. Its mechanism involves modulating enzyme activity, thus influencing various biochemical pathways .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is utilized in producing polymers due to its stability and reactivity. Its derivatives have been incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

2. Non-textile Applications

The synthesized dyes derived from this compound have shown excellent performance in non-textile applications such as photodynamic therapy, lasers, and reprographic technology due to their superior fastness properties .

Summary of Findings

The following table summarizes key applications of this compound across different scientific fields:

| Field | Application | Outcomes/Results |

|---|---|---|

| Organic Chemistry | Intermediate for organic synthesis | Facilitates complex molecule formation through various reactions |

| Dye Chemistry | Production of azo disperse dyes | Excellent fastness properties on textiles |

| Biological Sciences | Antimicrobial agent development | Variability in activity based on structural modifications |

| Pharmaceutical Science | Potential drug development | Inhibition of phosphodiesterase linked to cardiovascular treatments |

| Material Science | Polymer production | Enhanced stability and reactivity in polymer formulations |

Mechanism of Action

The mechanism by which Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate

- Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Comparison: For instance, the presence of the carbamoyl group can enhance its solubility and interaction with biological molecules, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS Number: 350996-94-0) is a heterocyclic compound characterized by its thiophene ring structure, which is substituted with various functional groups, including an amino group, a carbamoyl group, and a carboxylate group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₀N₂O₃S

- Molecular Weight : 214.24 g/mol

- Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory pathways. Additionally, it has been investigated for its potential antimicrobial properties, which could be linked to its structural features that allow it to interact with bacterial cell membranes or intracellular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

- Anti-inflammatory Effects : By modulating the activity of specific enzymes, this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Potential in Drug Development : The compound is being explored as a lead structure for developing new therapeutic agents due to its diverse biological activities .

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound possesses varying degrees of effectiveness against different bacterial pathogens.

Anti-inflammatory Activity Assessment

In another study assessing the anti-inflammatory potential of this compound, researchers evaluated its effect on pro-inflammatory cytokine production in vitro. The results indicated that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential application in managing inflammatory conditions .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. Its derivatives have been utilized in photodynamic therapy, where they act as photosensitizers to induce cell death upon light activation.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving the Gewald reaction, where a cyanoacetate derivative reacts with sulfur and ketones to form the thiophene core. For example, ethyl cyanoacetate reacts with acetoacetanilide under controlled temperature (60–80°C) and solvent conditions (e.g., ethanol or DMF) to yield intermediates, which are subsequently functionalized with carbamoyl and methyl ester groups . Key factors include pH adjustment (maintained at 8–9 using bases like triethylamine) and stoichiometric control of reagents to minimize side products. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- 1H/13C NMR : The amino (-NH2) and carbamoyl (-CONH2) groups show characteristic signals at δ 5.5–6.5 ppm (broad) and δ 165–170 ppm, respectively. The methyl ester (-COOCH3) appears as a singlet at δ 3.7–3.9 ppm .

- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹; carbamoyl: ~1650 cm⁻¹) and N-H (amine: ~3350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241.29 [M+H]+) and fragmentation patterns validate the molecular formula (C10H13N2O3S) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

The compound exhibits limited solubility in water but is soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability tests indicate decomposition above 200°C, requiring storage at 2–8°C under inert atmospheres. Hydrolysis of the methyl ester group can occur under strongly acidic/basic conditions, necessitating pH-neutral buffers during biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electron distribution, revealing nucleophilic sites at the amino group and electrophilic regions at the carbamoyl moiety. Molecular docking studies with proteins (e.g., kinases) highlight hydrogen bonding between the carbamoyl group and active-site residues (e.g., Asp86 in EGFR), suggesting potential inhibitory activity . MD simulations further assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in experimental vs. computational data, such as unexpected reaction byproducts or spectral deviations?

- Byproduct Analysis : LC-MS or HPLC identifies impurities (e.g., hydrolyzed ester derivatives), often arising from incomplete reaction quenching or moisture exposure. Adjusting reaction time or using anhydrous solvents mitigates this .

- Spectral Discrepancies : Deviations in NMR shifts may result from solvent polarity or tautomerism. Cross-validation with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What role does this compound play in synthesizing bioactive derivatives, and how are structure-activity relationships (SAR) optimized?

The methyl ester and carbamoyl groups serve as handles for derivatization. For example:

- Ester Hydrolysis : Yields carboxylic acid derivatives for metal coordination complexes.

- Carbamoyl Modification : Introducing alkyl/aryl groups enhances lipophilicity, improving membrane permeability in cell-based assays . SAR studies show that substituting the methyl group at position 4 with bulkier substituents (e.g., ethyl) increases steric hindrance, altering binding affinity to target enzymes .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Crystallography : Attempt single-crystal growth via slow evaporation (acetonitrile/water) for unambiguous structural confirmation .

- Biological Assays : Pair in vitro testing with in silico ADMET predictions to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.